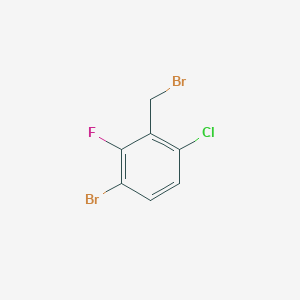

3-Bromo-6-chloro-2-fluorobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGGPRJWFMRICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240296 | |

| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886615-32-3 | |

| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886615-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-6-chloro-2-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-2-fluorobenzyl bromide is a highly functionalized aromatic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its unique polysubstituted structure, featuring a reactive benzylic bromide and a strategically halogenated phenyl ring, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the synthesis of antiviral therapeutics.

The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring provides a powerful tool for modulating the electronic properties and steric profile of the molecule. This, in turn, influences its reactivity and the properties of the final active pharmaceutical ingredient (API). The benzylic bromide moiety serves as a potent electrophile, enabling the facile introduction of the 3-bromo-6-chloro-2-fluorobenzyl group into a target molecule.

Compound Identification and Properties

| Property | Value | Source(s) |

| CAS Number | 886615-32-3 | [1][2] |

| IUPAC Name | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | [1] |

| Synonyms | 3-Bromo-6-chloro-2-fluorobenzylbromide; Benzene, 1-bromo-3-(bromomethyl)-4-chloro-2-fluoro- | [1] |

| Molecular Formula | C₇H₄Br₂ClF | [1][2] |

| Molecular Weight | 302.37 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily produced as a specialized intermediate. However, a logical and commonly employed synthetic strategy for such compounds involves the radical bromination of the corresponding substituted toluene.

The likely precursor, 3-bromo-6-chloro-2-fluorotoluene, would be subjected to a free-radical chain reaction. This is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction proceeds selectively at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate by the adjacent aromatic ring.

Caption: Proposed free-radical synthesis of the target compound.

Reactivity and Application in Drug Discovery

The utility of this compound in drug synthesis is primarily due to the high reactivity of the benzylic bromide. This functional group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. Such reactions can proceed through either an Sₙ1 or Sₙ2 pathway. The Sₙ1 mechanism is facilitated by the formation of a resonance-stabilized benzylic carbocation, a feature common to benzyl halides[3][4].

The electron-withdrawing nature of the halogen substituents (Br, Cl, F) on the aromatic ring can influence the reaction mechanism. While they may slightly destabilize the carbocation intermediate through inductive effects, their presence is crucial for the overall pharmacological profile of the final drug molecule.

Case Study: Synthesis of Elvitegravir

A prominent example of the application of this compound is in the synthesis of Elvitegravir, a potent HIV-1 integrase inhibitor[5][6]. The synthesis involves a key carbon-carbon bond formation step, typically a Negishi coupling reaction[7][8][9].

Caption: Key steps in the synthesis of Elvitegravir.

Experimental Protocol: Negishi Coupling for Elvitegravir Synthesis (Illustrative)

The following protocol is a generalized representation based on procedures described in the patent literature[7][9]. Note: This is for informational purposes only and should be adapted and optimized under strict laboratory safety protocols.

-

Preparation of the Organozinc Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc metal.

-

To the zinc, add a solution of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

The reaction may require gentle heating to initiate the formation of the organozinc bromide. The progress can be monitored by the consumption of the zinc.

-

-

Negishi Coupling Reaction:

-

In a separate reaction vessel, dissolve the quinolone precursor and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in anhydrous THF.

-

To this mixture, slowly add the freshly prepared organozinc reagent via cannula.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the coupled product, which is a late-stage intermediate or Elvitegravir itself, depending on the specific quinolone precursor used.

-

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons and, most importantly, a singlet for the benzylic methylene (-CH₂Br) protons, typically in the range of 4.5-5.0 ppm.

-

¹³C NMR will provide signals for each unique carbon atom in the molecule.

-

¹⁹F NMR will show a singlet corresponding to the single fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS):

-

MS analysis will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms and one chlorine atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to determine the purity of the compound by separating it from any starting materials or byproducts.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2]. As a benzylic bromide, it is a potent alkylating agent, a class of compounds often associated with mutagenic and carcinogenic properties[10][11].

Personal Protective Equipment (PPE):

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be changed frequently.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn.

Handling Procedures:

-

All manipulations of the solid or its solutions should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Spill kits appropriate for hazardous chemicals should be readily available[10].

Disposal:

-

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

- This compound. Achmem. [URL: https://www.achmem.com/cas/886615-32-3.html]

- Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6636733/]

- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. [URL: https://www.paho.org/en/documents/safe-handling-hazardous-chemotherapy-drugs-limited-resource-settings-2013]

- Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [URL: https://www.osha.

- 3-Bromo-2-chloro-6-fluorobenzyl bromide. BLD Pharm. [URL: https://www.bldpharm.com/products/1003608-90-9.html]

- Safe handling of cytotoxics: guideline recommendations. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448558/]

- Reactivity of benzyl bromides. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/rpd5l1/reactivity_of_benzyl_bromides/]

- 6-Bromo-3-chloro-2-fluorobenzyl bromide. BLD Pharm. [URL: https://www.bldpharm.com/products/1820741-85-2.html]

- This compound. AiFChem. [URL: https://www.aifchem.com/product/886615-32-3.html]

- This compound | 886615-32-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e088dd]

- A new process for the preparation of elvitegravir. Google Patents. [URL: https://patents.google.

- An Improved Synthesis of Elvitegravir. ResearchGate. [URL: https://www.researchgate.net/publication/281273926_An_Improved_Synthesis_of_Elvitegravir]

- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/89163/reactivity-of-benzyl-halides-towards-nucleophilic-substitution]

- Elvitegravir. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Elvitegravir]

- 3-Chloro-2-fluorobenzyl bromide | CAS 85070-47-9 | Elvitegravir Intermediate. Holiness Pharmaceutical. [URL: https://www.holinesspharmaceutical.

- Safety and handling of chemotherapeutic agents. BSAVA Library. [URL: https://www.bsavalibrary.com/content/chapter/10.22233/9781910443315.chap13]

- Safety guidelines for handling chemotherapeutic drugs. ResearchGate. [URL: https://www.researchgate.net/publication/19400276_Safety_guidelines_for_handling_chemotherapeutic_drugs]

- An improved production method and new intermediates of synthesis of elvitegravir. Google Patents. [URL: https://patents.google.

- Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson+. [URL: https://plus.pearson.com/courses/pearson-plus-tutor-2/products/B6C07520-2F01-4475-A081-3E042D8E3589/pages/22B14467-A961-460A-A94D-2F38758D1054?

- 3-bromo-6-chloro-2-fluorobenzoic acid (C7H3BrClFO2). PubChemLite. [URL: https://pubchemlite.org/compound/CID_21742327]

- Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/c2/c29700000882]

- 3-Fluorobenzyl bromide synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/456-41-7.html]

- 3-Chloro-2-fluorobenzyl bromide AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/791854]

- A NEW PROCESS FOR THE PREPARATION OF ELVITEGRAVIR. WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2015003670]

Sources

- 1. 886615-32-3 | this compound - AiFChem [aifchem.com]

- 2. achmem.com [achmem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 5. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. holinesspharmaceutical.com [holinesspharmaceutical.com]

- 7. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. www3.paho.org [www3.paho.org]

- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzyl bromide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogens into molecular frameworks is a cornerstone of rational drug design. Halogenation provides a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. Among the vast array of halogenated building blocks, poly-substituted benzyl bromides stand out as exceptionally versatile reagents, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluorobenzyl bromide, a key intermediate whose unique substitution pattern offers a gateway to novel chemical entities with significant therapeutic potential. As a senior application scientist, this document aims to synthesize theoretical knowledge with practical, field-proven insights to empower researchers in leveraging this potent synthetic tool.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 886615-32-3, possesses a unique arrangement of electron-withdrawing groups on the phenyl ring. This substitution pattern significantly influences its reactivity and potential applications. The presence of bromine, chlorine, and fluorine atoms modulates the electrophilicity of the benzylic carbon, making it a highly reactive yet selective alkylating agent.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | [1] |

| CAS Number | 886615-32-3 | [1][2] |

| Molecular Formula | C₇H₄Br₂ClF | [1][2] |

| Molecular Weight | 302.37 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| SMILES | FC1=C(Br)C=CC(Cl)=C1CBr | [1] |

| InChI Key | NXGGPRJWFMRICP-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process starting from its corresponding benzaldehyde. This method ensures high purity and yield, critical for its use in pharmaceutical applications.

Part 1: Reduction of 3-Bromo-6-chloro-2-fluorobenzaldehyde

The initial step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mildness and high chemoselectivity for aldehydes over other potentially reducible functional groups.[3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-6-chloro-2-fluorobenzaldehyde (1.0 eq.) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

-

Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield crude (3-Bromo-6-chloro-2-fluorophenyl)methanol. This product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.

Part 2: Bromination of (3-Bromo-6-chloro-2-fluorophenyl)methanol

The conversion of the benzyl alcohol to the target benzyl bromide is a critical step. Two common and effective methods are the use of phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[5] The NBS/PPh₃ method is often preferred for its milder reaction conditions.[6]

Experimental Protocol (using NBS/PPh₃):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Bromo-6-chloro-2-fluorophenyl)methanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

-

Reagent Addition: Add N-bromosuccinimide (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The benzylic protons (CH₂Br) are expected to appear as a singlet in the range of 4.4-4.7 ppm.[7][8] The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.8 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The benzylic carbon (CH₂Br) is expected to have a chemical shift in the range of 30-35 ppm.[9][10] The aromatic carbons will resonate in the region of 110-140 ppm, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will typically show the molecular ion peak (M⁺). Due to the presence of two bromine atoms and one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and bromine/chlorine-containing fragments. A prominent fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a stable benzyl cation (m/z = 222/224/226 for the [M-Br]⁺ fragment of the target molecule).[11][12][13] The base peak is often the tropylium ion (C₇H₇⁺) at m/z = 91, formed through rearrangement of the benzyl cation.[12]

Applications in Drug Discovery and Development

Halogenated benzyl halides are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from their ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the substituted benzyl moiety into a target molecule. This is particularly valuable in the construction of complex heterocyclic systems and in cross-coupling reactions.

While direct applications of this compound are proprietary to ongoing research, the closely related 3-chloro-2-fluorobenzyl bromide is a known intermediate in the synthesis of Elvitegravir, an integrase inhibitor used for the treatment of HIV infection. This underscores the potential of such polyhalogenated benzyl bromides in the development of novel antiviral agents.[14][15] The introduction of multiple halogens can enhance a compound's biological activity by increasing its lipophilicity, which can improve cell membrane penetration and bioavailability.[14]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[2]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound represents a highly valuable and reactive building block for medicinal chemistry and drug discovery. Its unique polyhalogenated structure provides a versatile platform for the synthesis of novel and complex molecules. The synthetic protocols outlined in this guide, coupled with a thorough understanding of its reactivity and analytical characterization, will empower researchers to effectively utilize this compound in the development of next-generation therapeutics. As with all reactive reagents, strict adherence to safety protocols is essential to ensure safe and successful experimentation.

References

-

Lee, J. G., & Hwang, J. P. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(15), 2266-2272. [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. UCLA Chemistry and Biochemistry. [Link]

-

Organic Spectroscopy International. (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]

- Supporting Information. (n.d.). General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides.

-

Hathaway, B. A. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 72(3), 263. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Rahmatpour, A. (2013). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Revista Boliviana de Química, 30(1), 1-5. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

ResearchGate. (2025). An efficient and fast method for the preparation of benzylic bromides. [Link]

-

Oriental Journal of Chemistry. (2016). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

-

University of South Florida. (2004). Chemistry 3719L – Week 9 Reduction of Benzil with Sodium Borohydride. [Link]

-

Chegg. (2020). Solved Starting with benzyl alcohol, outline a synthesis of. [Link]

-

SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Benzylbromide - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of California, Davis. (n.d.). Chem 353 : NaBH4 expt. [Link]

-

Virgil, S. C. (2001). Triphenylphosphine–N-Bromosuccinimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield?. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2020). Benzylic bromination catalyzed by triphenylphosphine selenide via Lewis basic activation. [Link]

-

Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Clutch Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Wisdomlib. (2024). Benzyl halides: Significance and symbolism. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis, Anti-HBV, and Anti-HIV Activities of 3′-Halogenated Bis(hydroxymethyl)-cyclopentenyladenines. [Link]

-

American Chemical Society. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

-

Royal Society of Chemistry. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. [Link]

-

National Center for Biotechnology Information. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

National Center for Biotechnology Information. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

-

Royal Society of Chemistry. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. [Link]

-

MDPI. (2020). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

Sources

- 1. 886615-32-3 | this compound - AiFChem [aifchem.com]

- 2. achmem.com [achmem.com]

- 3. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis, Anti-HBV, and Anti-HIV Activities of 3′-Halogenated Bis(hydroxymethyl)-cyclopentenyladenines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-6-chloro-2-fluorobenzyl bromide synthesis route

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-fluorobenzyl bromide

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from the orthogonal reactivity of its substituents: the benzyl bromide moiety for nucleophilic substitution and the variously substituted aromatic ring for cross-coupling reactions or further functionalization. This guide provides a detailed exploration of a robust and logical synthetic route to this key intermediate, beginning from commercially available precursors. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes, ensuring a comprehensive resource for researchers and process chemists.

Retrosynthetic Analysis and Strategic Blueprint

A logical retrosynthetic analysis of the target molecule, this compound, identifies the benzylic C-Br bond as the most convenient final-step disconnection. This bond can be readily formed via a free-radical bromination of the corresponding toluene derivative, 3-Bromo-6-chloro-2-fluorotoluene. This intermediate, in turn, can be disconnected at the aromatic C-Br bond, suggesting an electrophilic aromatic substitution on a less complex precursor. This leads to a strategic and convergent synthesis starting from 2-chloro-6-fluorotoluene.

The primary challenges in this synthesis are twofold:

-

Regiocontrol: Achieving selective bromination at the C-3 position of the 2-chloro-6-fluorotoluene ring, which has multiple activated sites.

-

Selective Bromination: Ensuring bromination occurs exclusively at the benzylic position without competing for ring substitution or over-bromination to the benzal bromide.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Key Intermediate: 3-Bromo-6-chloro-2-fluorotoluene

The cornerstone of this synthesis is the controlled construction of the tri-halogenated toluene core. This section details the strategic choices and experimental execution for its preparation.

Starting Material: 2-Chloro-6-fluorotoluene

The selection of 2-chloro-6-fluorotoluene (CAS 443-83-4) as the starting material is a strategic decision rooted in commercial availability and its inherent substituent pattern.[2][3] This precursor already contains the required 1,2,6-substitution on the aromatic ring (methyl, chloro, fluoro), simplifying the synthesis to a single, albeit challenging, aromatic bromination step. It is a colorless to light yellow liquid, and its use as a synthetic intermediate is well-documented.[2][3]

The Causality of Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the 2-chloro-6-fluorotoluene ring is an example of electrophilic aromatic substitution (EAS).[4] The regiochemical outcome of this reaction is dictated by the cumulative directing effects of the three substituents already present on the ring:

-

Methyl (-CH₃): A weakly activating group that directs incoming electrophiles to the ortho (C6, C2 - both blocked) and para (C4) positions.

-

Fluorine (-F): A deactivating group (due to induction) but an ortho, para-director (due to resonance). It directs towards C3, C5, and C4.

-

Chlorine (-Cl): Similar to fluorine, chlorine is a deactivating ortho, para-director, also directing towards C3, C5, and C4.

Collectively, all three groups direct the incoming electrophile (Br⁺) towards the C3, C4, and C5 positions. The desired product requires substitution at C3. Achieving high selectivity for the C3 position over the C5 position is the critical challenge. This selectivity can often be influenced by the choice of brominating agent and catalyst. Using a catalyst system such as iron or iodine in a suitable solvent like glacial acetic acid can enhance the yield of the desired isomer in similar systems.[5]

Detailed Experimental Protocol: Bromination of 2-Chloro-6-fluorotoluene

This protocol is a representative procedure adapted from established methods for the bromination of substituted toluenes.[5]

Workflow for Electrophilic Bromination

Caption: Step-by-step workflow for the synthesis of 3-Bromo-6-chloro-2-fluorotoluene.

Methodology:

-

To a stirred solution of 2-chloro-6-fluorotoluene (1.0 eq) in glacial acetic acid, add iron powder (0.05 eq) and a catalytic amount of iodine (0.02 eq).

-

Cool the reaction mixture to 15-20°C in an ice-water bath.

-

Add liquid bromine (1.05 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to yield pure 3-Bromo-6-chloro-2-fluorotoluene.

Data & Characterization

The successful synthesis of the intermediate should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| IUPAC Name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene[6] |

| CAS Number | 943830-58-8[6] |

| Molecular Formula | C₇H₅BrClF[6] |

| Molecular Weight | 223.47 g/mol [6] |

| Appearance | Colorless to pale yellow liquid/solid |

| Purity (Post-Purification) | >97%[6] |

| Estimated Yield | 65-80% |

Part II: Benzylic Bromination to Yield this compound

The final transformation converts the methyl group of the key intermediate into the target benzyl bromide functionality, a powerful synthetic handle.

Mechanistic Insight: The Wohl-Ziegler Reaction

The selective bromination of an allylic or benzylic C-H bond is most effectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[7] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[8]

-

Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•). A low concentration of HBr, formed as a byproduct, reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂), which is key to the reaction's selectivity.[8]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a molecule of Br₂ to form the desired benzyl bromide product and a new bromine radical, which continues the chain.

-

Termination: Radicals combine to terminate the chain reaction.

The use of NBS is critical as it maintains a very low concentration of Br₂ and HBr, which suppresses competitive electrophilic addition of bromine to the aromatic ring.[8] The electron-withdrawing nature of the halogen substituents on the ring can deactivate it towards benzylic radical formation, sometimes necessitating slightly more forcing conditions (e.g., higher temperature or longer reaction times) compared to activated toluenes.[9]

Detailed Experimental Protocol: Benzylic Bromination

This protocol outlines a standard procedure for a Wohl-Ziegler bromination.

Workflow for Benzylic Bromination

Caption: Step-by-step workflow for the Wohl-Ziegler bromination.

Methodology:

-

A mixture of 3-Bromo-6-chloro-2-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq) in a suitable solvent (traditionally carbon tetrachloride, though safer alternatives like acetonitrile or dichloromethane are preferred) is prepared in a flask equipped with a reflux condenser.

-

The mixture is heated to reflux and stirred vigorously. The reaction can be initiated with a heat lamp if necessary.

-

The reaction is monitored by GC or TLC. The completion is often indicated by the consumption of the starting material and the succinimide byproduct (less dense than CCl₄) floating to the surface.

-

After completion (typically 2-4 hours), the reaction mixture is cooled to room temperature.

-

The solid succinimide is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product, this compound, is typically a solid and can be purified by recrystallization from a solvent such as hexanes.

Data & Characterization

The final product's identity and purity must be rigorously confirmed.

| Parameter | Expected Value |

| Synonym | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene |

| CAS Number | 886615-32-3 |

| Molecular Formula | C₇H₄Br₂ClF[10] |

| Molecular Weight | 302.36 g/mol [10] |

| Appearance | Off-white to yellow solid |

| Purity (Post-Purification) | >97% |

| Estimated Yield | 70-85% |

Alternative Synthetic Approaches

While the outlined route is robust, alternative strategies exist, each with distinct advantages and disadvantages.

-

Sandmeyer Reaction: An alternative synthesis of the key intermediate, 3-Bromo-6-chloro-2-fluorotoluene, could proceed from 3-amino-6-chloro-2-fluorotoluene. The amino group would be converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) bromide catalyst.[11][12] While often high-yielding and offering excellent regiocontrol, this approach adds steps, as the synthesis of the requisite aniline precursor itself involves a multi-step sequence (e.g., nitration followed by reduction).[13]

-

Functional Group Interconversion: The target molecule could theoretically be synthesized from 3-Bromo-6-chloro-2-fluorobenzyl alcohol. The alcohol could be converted to the bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[14][15] The alcohol itself would be prepared via reduction of the corresponding aldehyde. This route is less atom-economical and longer than direct benzylic bromination of the toluene precursor.

Safety Considerations

The described synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Must be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust.

-

Halogenated Solvents (CCl₄, CH₂Cl₂): Are toxic and/or carcinogenic. Use in a fume hood is mandatory. Carbon tetrachloride, in particular, is an ozone-depleting substance, and its use is highly restricted.

-

AIBN: Thermally unstable and can decompose exothermically. Store at recommended temperatures and avoid heating without a solvent.

-

Byproducts: The reactions generate corrosive HBr gas. Appropriate trapping (e.g., with a sodium hydroxide scrubber) is necessary.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence commencing with 2-chloro-6-fluorotoluene. The process hinges on a regioselective electrophilic bromination to form the 3-Bromo-6-chloro-2-fluorotoluene intermediate, followed by a selective free-radical benzylic bromination using N-Bromosuccinimide. Careful control over reaction conditions in both steps is paramount to maximizing yield and purity while minimizing side-product formation. This guide provides the strategic rationale and practical framework necessary for the successful laboratory-scale preparation of this valuable synthetic intermediate.

References

-

Smolecule. (2023). Buy 3-Bromo-2-chloro-6-fluorotoluene | 203302-92-5.

-

Grokipedia. (n.d.). 2-Chloro-6-fluorotoluene.

-

Guidechem. (n.d.). 2-Fluorotoluene 95-52-3 wiki.

-

ChemicalBook. (n.d.). 2-Bromo-5-fluorotoluene synthesis.

-

Wikipedia. (2024). Sandmeyer reaction.

-

BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications.

-

AiFChem. (n.d.). 886615-32-3 | this compound.

-

Wikipedia. (2023). 2-Chloro-6-fluorotoluene.

-

Rauf, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

-

Belcher, R., et al. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society.

-

Van der Schee, A. C. (2006). Process for the production of substituted bromobenzenes. Google Patents (US8088960B2).

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.

-

AChemBlock. (n.d.). 3-Bromo-6-chloro-2-fluorotoluene 97% | CAS: 943830-58-8.

-

Manchester Organics. (n.d.). 3-Bromo-6-chloro-2-fluoro-benzaldehyde.

-

Clark, J. H., et al. (1993). Process for the bromination of deactivated toluenes in the benzylic position. Google Patents (EP0546697A1).

-

Santa Cruz Biotechnology. (n.d.). 3-Bromo-6-chloro-2-fluorotoluene.

-

PubChemLite. (n.d.). 3-bromo-6-chloro-2-fluorobenzaldehyde (C7H3BrClFO).

-

Achmem. (n.d.). This compound.

-

Sigma-Aldrich. (n.d.). This compound | 886615-32-3.

-

Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.

-

ResearchGate. (n.d.). Conversion of alcohols into alkyl bromides.

-

Thiel, M., et al. (1981). Process for the preparation of 3-bromo-4-fluorotoluene. Google Patents (CA1144947A).

-

ResearchGate. (2011). Which is best method to carry out mild and efficient conversion of long-chain alcohols into bromides?.

-

Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube.

-

Organic Chemistry. (2020). Alcohols to Alkyl Bromides, Part 1. YouTube.

Sources

- 1. Buy 3-Bromo-2-chloro-6-fluorotoluene | 203302-92-5 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 6. 3-Bromo-6-chloro-2-fluorotoluene 97% | CAS: 943830-58-8 | AChemBlock [achemblock.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. scientificupdate.com [scientificupdate.com]

- 9. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 10. achmem.com [achmem.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-chloro-2-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-2-fluorobenzyl bromide is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its polysubstituted phenyl ring and reactive benzyl bromide moiety make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting the behavior of its derivatives in various chemical and biological systems. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, alongside detailed experimental protocols for their determination, ensuring scientific integrity and practical utility for researchers in the field.

Core Physical and Chemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its fundamental chemical identifiers and a combination of available and estimated physical properties. The estimated values are derived from data available for structurally similar compounds and should be used as a guideline pending experimental verification.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | [1][2] |

| CAS Number | 886615-32-3 | [1][2] |

| Molecular Formula | C₇H₄Br₂ClF | [1][2] |

| Molecular Weight | 302.37 g/mol | [2] |

| Appearance | Colorless to white to yellow liquid, semi-solid, or solid | |

| Melting Point | Data not available (Estimated to be a low-melting solid or liquid at room temperature based on related compounds) | N/A |

| Boiling Point | Data not available (Likely to be high and prone to decomposition under atmospheric pressure) | N/A |

| Density | Data not available (Estimated to be > 1.5 g/cm³) | N/A |

| Solubility | Data not available (Expected to be soluble in common organic solvents like chloroform, DMSO, and methanol) | [2] |

Experimental Protocols for Physical Property Determination

The following section details standardized laboratory procedures for determining key physical properties of compounds like this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range (typically < 1°C) is indicative of high purity.

Methodology: Capillary Melting Point Determination

This method is widely used due to its simplicity and requirement for only a small amount of sample.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.[3]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid heating rate (10-20°C/minute) can be used to get a preliminary range.

-

For an accurate measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point. Then, slow the heating rate to approximately 1-2°C per minute.[4][5]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid organic compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identifying functional groups within the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

General Protocol for ¹H NMR of Substituted Benzyl Bromides:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Typical acquisition parameters for a routine spectrum on a 400-600 MHz instrument are sufficient.

-

Data Analysis:

-

Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. The aromatic protons will appear in the range of ~7-8 ppm, while the benzylic protons (CH₂Br) will be a singlet at a higher field, typically around 4.5-5.0 ppm.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Splitting Patterns (Multiplicity): The splitting of signals provides information about neighboring protons.

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

General Protocol for FTIR of Halogenated Aromatic Compounds:

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (for liquids or low-melting solids) or as a KBr pellet (for solids).

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Aromatic C-H Stretch: Look for sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[6]

-

C-Br Stretch: A strong absorption band is expected in the fingerprint region, typically between 600-500 cm⁻¹.

-

C-Cl and C-F Stretches: These will also appear in the fingerprint region, generally between 800-600 cm⁻¹ for C-Cl and 1400-1000 cm⁻¹ for C-F. The presence of multiple halogens can lead to complex spectra in this region.[7]

-

Diagram of Spectroscopic Analysis Workflow:

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is classified as causing severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1] As a lachrymator, it can cause irritation to the eyes and respiratory tract. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere.[1]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, acknowledging the current limitations in available experimental data. The outlined experimental protocols offer a robust framework for researchers to determine these properties accurately in a laboratory setting. A comprehensive understanding of these characteristics is fundamental for the safe and effective use of this important synthetic building block in the advancement of chemical and pharmaceutical research.

References

-

Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, Jianbao Zhao, Brant E. Billinghurst, Hong Gao, Ziqiu Chen, Gao-Lei Hou. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

-

Xin, J., Xu, J., Li, Y. et al. FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Chin. J. Chem. Phys. 33, 593–600 (2020). [Link]

-

Ball, M., G. A. Jones, and D. S. J. T. M. R. i. C. R. Lawrence. "79Br NMR spectroscopy as a practical tool for kinetic analysis." 47.4 (2009): 342-347. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Thieme. [Link]

-

K, P., S, S., & A, A. (2021). FTIR spectra for aliphatic and aromatic bromine-based polyols. Journal of Applied Polymer Science, 138(48), 51433. [Link]

-

Chemsrc. 3-Chloro-2-fluorobenzyl bromide | CAS#:85070-47-9. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 20-23. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

University of Massachusetts Boston. Experiment 1 - Melting Points. [Link]

-

Faculty of Science, Tanta University. DETERMINATION OF MELTING POINTS. [Link]

-

LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts. [Link]

-

ChemYQ. 3-Chloro-2-fluorobenzyl bromide - Melting Point. [Link]

-

Mol-Instincts. 2-Bromo-3-chloro-6-fluorobenzyl bromide | 1823559-40-5. [Link]

-

PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]

-

ResearchGate. Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. [Link]

-

PubChem. 3-Fluorobenzyl bromide. [Link]

Sources

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-fluorobenzyl bromide | 85070-47-9 [chemicalbook.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. 1820741-85-2|6-Bromo-3-chloro-2-fluorobenzyl bromide|BLD Pharm [bldpharm.com]

- 5. connectsci.au [connectsci.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 886615-32-3 | this compound - AiFChem [aifchem.com]

Spectroscopic Data Analysis of 3-Bromo-6-chloro-2-fluorobenzyl bromide: A Technical Guide for Researchers

Introduction

3-Bromo-6-chloro-2-fluorobenzyl bromide, a halogenated aromatic compound, presents a unique substitution pattern that is of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate hinges on a precise understanding of its chemical structure and reactivity. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and electronic environment of this molecule. This guide offers an in-depth exploration of the expected spectroscopic characteristics of this compound (CAS No. 886615-32-3), providing researchers and drug development professionals with the critical insights needed for its effective application.[1]

The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring, in conjunction with the reactive benzyl bromide moiety, creates a complex electronic landscape. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, explaining the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Key Features

The molecular formula of this compound is C₇H₄Br₂ClF, and its molecular weight is 302.37 g/mol .[1][2] The core of the molecule is a benzene ring substituted with three different halogen atoms and a bromomethyl group. The substitution pattern is crucial for interpreting the spectroscopic data, particularly the NMR spectra, where the positions of the aromatic protons and carbons are highly influenced by the electronic effects of the adjacent substituents.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons and the methylene protons of the benzyl bromide group. The chemical shifts and coupling patterns of these protons provide a wealth of information about the electronic environment within the molecule.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Ar-H | 7.0 - 8.0 | Doublet of Doublets (dd) or Triplet (t) | 2-3 Hz (H-F), 8-9 Hz (H-H) |

| Ar-H | 7.0 - 8.0 | Doublet of Doublets (dd) or Triplet (t) | 2-3 Hz (H-F), 8-9 Hz (H-H) |

| -CH₂Br | 4.5 - 5.0 | Singlet (s) | N/A |

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the benzene ring current. The electron-withdrawing nature of the halogen substituents will further shift these signals downfield. The precise chemical shifts will depend on the relative positions of the protons to the halogens. The protons will likely exhibit coupling to each other (ortho or meta coupling) and potentially to the fluorine atom, resulting in complex multiplicities such as doublets of doublets or triplets.

-

Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a sharp singlet in the range of 4.5-5.0 ppm. This downfield shift is due to the strong deshielding effect of the adjacent bromine atom. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and the chemical shifts will be indicative of their local electronic environment.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-Br (aromatic) | 110 - 125 |

| C-Cl (aromatic) | 125 - 140 |

| C-F (aromatic) | 155 - 170 (doublet due to C-F coupling) |

| C-H (aromatic) | 120 - 135 |

| C-CH₂Br (aromatic) | 135 - 150 |

| -CH₂Br | 30 - 40 |

Interpretation and Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine atom is expected to be the most downfield-shifted and will appear as a doublet due to one-bond carbon-fluorine coupling. The carbons bonded to bromine and chlorine will also be shifted downfield, but to a lesser extent. The unsubstituted aromatic carbons will appear at relatively upfield positions within the aromatic region.

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the upfield region (30-40 ppm), characteristic of sp³-hybridized carbons attached to a halogen.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which can aid in structure elucidation.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Notes |

| [M]⁺ | 300, 302, 304 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms and one chlorine atom. |

| [M-Br]⁺ | 221, 223 | Loss of a bromine atom from the molecular ion. |

| [M-CH₂Br]⁺ | 207, 209, 211 | Loss of the bromomethyl group. |

| [C₇H₄ClF]⁺ | 146, 148 | Benzyl cation fragment with chlorine and fluorine. |

Interpretation and Rationale:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak cluster. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern, which is a powerful diagnostic tool for confirming the elemental composition.

-

Fragmentation Pattern: The molecule is expected to fragment through the loss of the bromine atoms and the bromomethyl group. The benzylic C-Br bond is relatively weak and prone to cleavage, leading to the formation of a stable benzylic carbocation. This carbocation can be further stabilized by the aromatic ring.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1300 - 1150 | C-H wag (-CH₂Br)[4] |

| 1250 - 1000 | C-F stretch |

| 850 - 550 | C-Cl stretch[4] |

| 690 - 515 | C-Br stretch[4] |

Interpretation and Rationale:

-

Aromatic C-H and C=C Stretches: The spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations and the C=C stretching vibrations of the benzene ring.

-

Alkyl Halide Vibrations: The presence of the C-Br and C-Cl bonds will give rise to absorption bands in the fingerprint region of the spectrum.[4] The C-F stretch will appear at a higher wavenumber due to the greater strength of the C-F bond. The wagging vibration of the -CH₂Br group is also a characteristic feature.[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the analysis of this compound.

1. NMR Spectroscopy

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio. Use a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum with a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C. A longer relaxation delay (e.g., 5 seconds) is recommended.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

2. Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use an appropriate ionization technique. Electron Impact (EI) is a common method for this type of molecule and will provide information on fragmentation patterns.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed structure.

3. IR Spectroscopy

Caption: Standard procedure for IR spectroscopic analysis.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are typically sufficient.

-

Background Correction: Record a background spectrum and subtract it from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. While this guide presents predicted data based on established spectroscopic principles, it provides a robust framework for researchers to interpret experimentally acquired data. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a comprehensive and self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate. A thorough understanding of these spectroscopic techniques is essential for any scientist working with novel or complex organic molecules.

References

-

NIST. (2025). 3-Chloro-2-fluorobenzyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-6-chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Chemsrc. (2025). 3-Chloro-2-fluorobenzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzyl bromide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

-

Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]

Sources

reactivity of 3-Bromo-6-chloro-2-fluorobenzyl bromide

An In-depth Technical Guide to the Reactivity of 3-Bromo-6-chloro-2-fluorobenzyl bromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 886615-32-3), a key building block in modern synthetic organic chemistry. The document elucidates the molecule's structural features, analyzes the distinct reactivity of its three key sites—the benzylic bromide, the aromatic bromide, and the aromatic chloride—and provides field-proven protocols for its application in nucleophilic substitutions, Grignard reactions, and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecular architectures.

Introduction and Molecular Profile

This compound is a polysubstituted aromatic compound prized for its utility as a versatile synthetic intermediate, particularly in the fields of drug discovery and material science.[1] Its structure incorporates three different halogen atoms, each exhibiting distinct chemical reactivity, which allows for programmed, sequential modifications. The primary reactive center is the benzylic bromide, a highly labile functional group ideal for introducing a wide array of nucleophiles. The two aromatic halogens, bromine and chlorine, offer secondary reaction sites, primarily for metal-catalyzed cross-coupling reactions, with a predictable reactivity differential that enables chemoselective functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886615-32-3[1] |

| Molecular Formula | C₇H₄Br₂ClF[1][2] |

| Molecular Weight | 302.37 g/mol [1][2] |

| IUPAC Name | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene[1] |

| Synonyms | 3-Bromo-6-chloro-2-fluorobenzylbromide[1] |

Core Reactivity Analysis: A Tale of Three Halogens

The synthetic utility of this compound stems from the hierarchical reactivity of its carbon-halogen bonds. Understanding this hierarchy is crucial for designing selective and high-yield synthetic routes.

-

Primary Reactive Site: The Benzylic Bromide (-CH₂Br) The bromomethyl group is the most reactive position on the molecule. The C-Br bond is readily cleaved due to two primary factors:

-

Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.[3]

-

Benzylic Stabilization: The benzylic carbon can stabilize a positive charge (in an Sₙ1-type mechanism) or a transition state (in an Sₙ2-type mechanism) through resonance with the adjacent aromatic ring. This inherent stability significantly lowers the activation energy for substitution reactions at this site.

-

-

Secondary Reactive Site: The Aromatic Bromide (Aryl-Br) The bromine atom attached directly to the benzene ring is the next most reactive site. While significantly more stable than the benzylic bromide, this C(sp²)-Br bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). In the hierarchy of reactivity for palladium-catalyzed cross-coupling, the C-Br bond is more reactive than the C-Cl bond.[4] This is primarily due to its lower bond dissociation energy, which facilitates the often rate-determining oxidative addition step of the catalytic cycle.[4]

-

Tertiary Reactive Site: The Aromatic Chloride (Aryl-Cl) The chlorine atom on the aromatic ring is the most robust of the three C-X (X=Cl, Br) bonds susceptible to substitution or coupling. While modern advancements in catalyst design, especially the development of bulky, electron-rich phosphine ligands, have made aryl chlorides viable substrates, they typically require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to react compared to their aryl bromide counterparts.[4] This reactivity gap between the C-Br and C-Cl bonds is the cornerstone of chemoselective, sequential cross-coupling strategies.

-

The Inert Fluoro Group (Aryl-F) The C-F bond is the strongest carbon-halogen bond and is generally considered inert under the conditions used for nucleophilic substitution and standard palladium-catalyzed cross-coupling reactions. Its primary role is to modulate the electronic properties of the aromatic ring and to serve as a stable substituent in the final target molecule, often incorporated for its unique metabolic stability and ability to influence molecular conformation and binding affinity.

Key Reaction Classes and Experimental Protocols

Nucleophilic Substitution at the Benzylic Position

This is the most facile transformation for this compound, allowing for the direct attachment of a vast range of nucleophiles. The reaction typically proceeds rapidly under mild conditions.

Caption: General workflow for nucleophilic substitution.

-

Vessel Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Reagent Addition: Add aniline (1.1 eq) to the solution, followed by the dropwise addition of a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) to act as a proton scavenger.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Grignard Reagent Formation: A Chemoselectivity Challenge

The formation of a Grignard reagent requires careful consideration of the molecule's multiple halogen sites. Direct reaction with magnesium metal would be unselective. The benzylic bromide would readily react, leading to homocoupling (Wurtz reaction) or other side reactions. Therefore, selective formation of the aryl Grignard reagent at the C-Br position typically requires a halogen-metal exchange method.

Caption: Grignard formation via halogen-metal exchange.

Self-Validation Note: This protocol is based on established principles of halogen-metal exchange. Direct Grignard formation with Mg(0) is not recommended due to the high reactivity of the benzylic bromide.

-

Vessel Preparation: Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).

-

Initial Reaction: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath).

-

Halogen-Metal Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0 eq) or a similar exchange reagent.[5] The exchange is expected to occur preferentially at the more reactive aryl C-Br bond. Stir at -78 °C for 1-2 hours.

-

Reaction with Electrophile: Add the desired electrophile (e.g., benzophenone, 1.0 eq) dissolved in anhydrous THF dropwise to the newly formed Grignard reagent at -78 °C.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling: Sequential Functionalization

The differential reactivity of the aryl-Br and aryl-Cl bonds allows for a powerful, sequential approach to building molecular complexity. A Suzuki-Miyaura coupling can be performed selectively at the C-Br position, leaving the C-Cl bond available for a subsequent coupling reaction under more demanding conditions.

Caption: Sequential cross-coupling at Aryl-Br then Aryl-Cl.

Prerequisite: The benzylic bromide should first be substituted as described in section 3.1 to prevent interference with the cross-coupling catalyst.

-

Vessel Preparation: To an oven-dried Schlenk flask, add the N-substituted benzyl bromide derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as powdered potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed (typically 8-16 hours), as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the selectively coupled product, which still contains the unreacted aryl chloride for further functionalization.

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling to ensure personnel safety.

-

Hazard Statements: Causes severe skin burns and eye damage.[2][6][7][8] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[6]

-

Handling Precautions: Avoid inhalation of dust or vapors.[8] Prevent contact with skin and eyes.[7] Ensure eyewash stations and safety showers are readily accessible.[6]

-